N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide is a complex organic compound with a molecular formula of C11H13BrFN7O4S This compound is notable for its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a hydroxy group, and a sulfamoylamino group
Preparation Methods
The synthesis of N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide involves several steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and fluorine substituents: This step typically involves halogenation reactions using reagents such as bromine and fluorine sources.
Attachment of the sulfamoylamino group: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties, such as conductivity or reactivity.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide can be compared with other similar compounds, such as:
N-(3-bromo-4-fluorophenyl)-N’-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboxamidine: This compound has a similar structure but differs in the position of the functional groups.
Benzamide, N-(4-fluorophenyl)-3-bromo-: This compound shares the bromine and fluorine substituents but has a different core structure.
Properties
Molecular Formula |
C11H15BrFN7O4S |
---|---|
Molecular Weight |
440.25 g/mol |
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide |
InChI |
InChI=1S/C11H15BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,10,15-16,20-21H,3-4H2,(H,17,18)(H2,14,22,23) |
InChI Key |
RJTRHXRDUFWAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NONC2NCCNS(=O)(=O)N)NO)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.